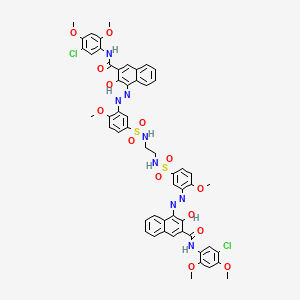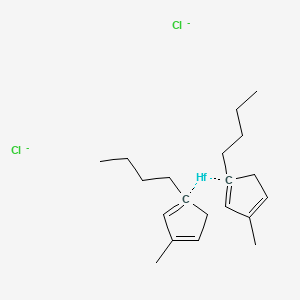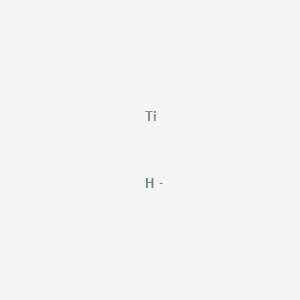
Hydride;titanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydride;titanium, commonly known as titanium hydride, is an inorganic compound with the chemical formula TiH₂. It is a non-stoichiometric material, meaning its composition can vary slightly. Titanium hydride is typically available as a stable grey/black powder and is used in various industrial applications, including the production of sintered magnets, powdered metals, metal foam, and pyrotechnics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
In the laboratory, titanium hydride is produced by heating titanium powder under flowing hydrogen at around 700°C. The idealized reaction is:
Ti+H2→TiH2
Other methods include electrochemical and ball milling techniques .
Industrial Production Methods
Commercially, titanium hydride is produced by treating titanium metal sponge with hydrogen gas at atmospheric pressure and temperatures between 300-500°C. The absorption of hydrogen is exothermic and rapid, resulting in a grey/black brittle product that is ground into powder .
Análisis De Reacciones Químicas
Types of Reactions
Titanium hydride undergoes several types of chemical reactions, including:
Oxidation: Reacts rapidly with oxidizing agents.
Reduction: Can be used to produce highly pure hydrogen upon heating.
Substitution: Reacts with strong acids, such as hydrofluoric and hot sulfuric acids.
Common Reagents and Conditions
Oxidizing Agents: Reacts rapidly with substances like oxygen.
Acids: Slowly attacked by strong acids like hydrofluoric and hot sulfuric acids.
Major Products
Hydrogen Gas: Released upon heating the solid titanium hydride.
Titanium Compounds: Formed when reacting with acids and oxidizing agents.
Aplicaciones Científicas De Investigación
Titanium hydride has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent and in the production of highly pure hydrogen.
Biology: Investigated for its potential in hydrogen storage and release mechanisms.
Medicine: Explored for its biocompatibility and potential use in medical implants.
Industry: Utilized in the production of sintered magnets, powdered metals, and metal foam.
Mecanismo De Acción
The mechanism of action of titanium hydride involves its ability to absorb and release hydrogen. The compound forms hydrides through slip and shuffle mechanisms involving titanium atoms. The γ-hydride is formed by prismatic slip, while the δ-hydride is formed by basal slip . This ability to reversibly absorb and release hydrogen makes titanium hydride valuable for hydrogen storage applications .
Comparación Con Compuestos Similares
Similar Compounds
Zirconium Hydride (ZrH₂): Similar in its ability to absorb and release hydrogen.
Magnesium Hydride (MgH₂): Another hydrogen storage material with different properties.
Calcium Hydride (CaH₂): Used as a drying agent and hydrogen source.
Uniqueness
Titanium hydride is unique due to its high stability, ability to form non-stoichiometric compounds, and its wide range of applications in various fields .
Propiedades
Número CAS |
13776-99-3 |
|---|---|
Fórmula molecular |
HTi- |
Peso molecular |
48.875 g/mol |
Nombre IUPAC |
hydride;titanium |
InChI |
InChI=1S/Ti.H/q;-1 |
Clave InChI |
GCSUFFNZXDGOEP-UHFFFAOYSA-N |
SMILES canónico |
[H-].[Ti] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


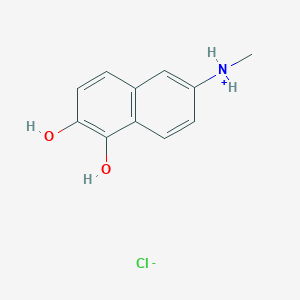
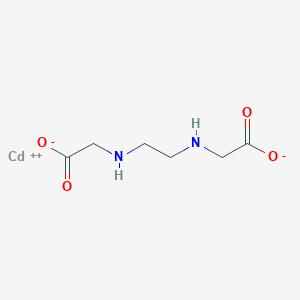
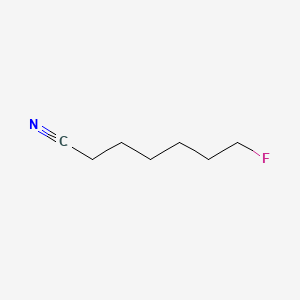

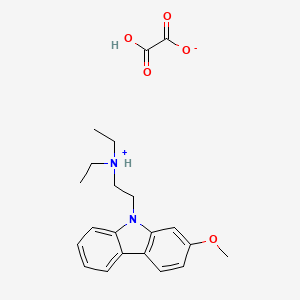
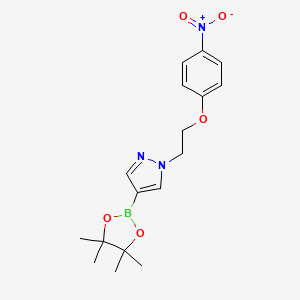
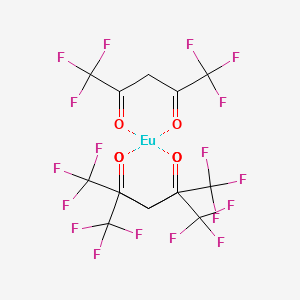
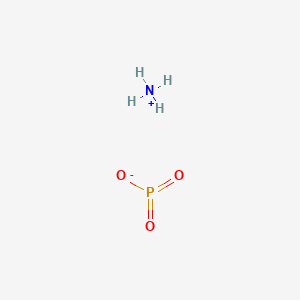
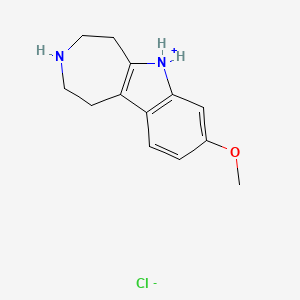
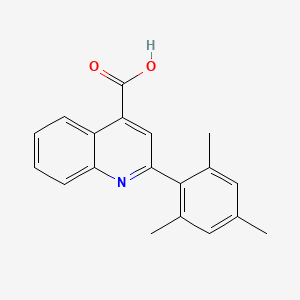
![(6R,8R)-8-methoxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one](/img/structure/B13732158.png)
